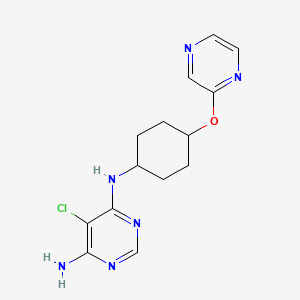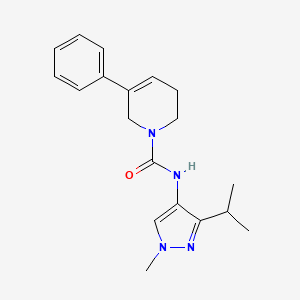
5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine, also known as CEP-9722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of several tyrosine kinases, including FLT3, c-KIT, and PDGFRα, which are involved in the growth and proliferation of cancer cells.
Mechanism of Action
5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine exerts its pharmacological effects by inhibiting the activity of several tyrosine kinases, including FLT3, c-KIT, and PDGFRα. These kinases are involved in the growth and proliferation of cancer cells and play a crucial role in the development and progression of various diseases. By inhibiting these kinases, 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine can prevent the growth and proliferation of cancer cells and reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects
5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to reduce inflammation and autoimmune responses by inhibiting the production of pro-inflammatory cytokines and chemokines. In preclinical studies, 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine has been shown to have a favorable safety profile with no significant adverse effects on normal cells and tissues.
Advantages and Limitations for Lab Experiments
5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine has several advantages for lab experiments, including its potent inhibitory activity against several tyrosine kinases, its favorable safety profile, and its potential therapeutic applications in various diseases. However, there are also some limitations to using 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine in lab experiments, including its high cost, limited availability, and the need for specialized expertise to synthesize and purify the compound.
Future Directions
There are several future directions for the research and development of 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine, including its clinical evaluation in various diseases, optimization of its pharmacological properties, and identification of potential combination therapies. Additionally, further studies are needed to elucidate the molecular mechanisms of action of 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine and its potential effects on normal cells and tissues. Overall, 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine involves several steps, starting with the reaction of 4-chloro-6-methylpyrimidine with 4-pyrazin-2-yloxycyclohexylamine to form the intermediate compound. This is followed by the reaction of the intermediate with 4,6-diamino-5-chloropyrimidine to yield the final product. The purity and yield of the compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST). The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine has been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O/c15-12-13(16)19-8-20-14(12)21-9-1-3-10(4-2-9)22-11-7-17-5-6-18-11/h5-10H,1-4H2,(H3,16,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSQICJPVWHHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC(=C2Cl)N)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B6623761.png)
![5-chloro-4-N-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623766.png)
![6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B6623770.png)

![(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B6623786.png)
![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)
![5-Chloro-6-[4-(4-methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623803.png)
![1-methyl-2-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrrole-2,4-dicarboxamide](/img/structure/B6623806.png)
![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)

![N-[2-(2-chloro-4-fluorophenyl)propan-2-yl]-1-(2-methoxyethyl)pyrazole-3-carboxamide](/img/structure/B6623837.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)